Brilacidin-15N4 Tetrahydrochloride
Description
Molecular Formula and Isotopic Labeling Configuration
Brilacidin-15N4 tetrahydrochloride is a nitrogen-15 isotopologue of the antimicrobial compound brilacidin. Its molecular formula is C₄₀H₅₄Cl₄F₆N₁₀¹⁵N₄O₆ , with a molecular weight of 1086.73 g/mol . The isotopic labeling involves the substitution of four nitrogen-14 (¹⁴N) atoms with nitrogen-15 (¹⁵N) at specific positions within the molecule. These labeled positions are strategically located in the pyrimidine dicarboxamide core and the pyrrolidinyloxy side chains, which are critical for the compound's interaction with bacterial membranes .
Table 1: Molecular comparison of brilacidin and its ¹⁵N4 isotopologue
| Property | Brilacidin Tetrahydrochloride | This compound |
|---|---|---|
| Molecular Formula | C₄₀H₅₄Cl₄F₆N₁₄O₆ | C₄₀H₅₄Cl₄F₆N₁₀¹⁵N₄O₆ |
| Molecular Weight (g/mol) | 1082.75 | 1086.73 |
| Isotopic Substitutions | None | 4 × ¹⁵N |
The incorporation of ¹⁵N does not alter the compound’s primary chemical structure but introduces distinct spectral signatures useful for metabolic tracing and pharmacokinetic studies .
Crystallographic and Spectroscopic Data Analysis
While crystallographic data for this compound remain unpublished, extensive spectroscopic analyses have been conducted. Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the labeled compound. The ¹H NMR spectrum exhibits resonances consistent with the parent molecule, including signals for the trifluoromethyl groups (δ = 3.3–4.8 ppm), pyrrolidinyl protons (δ = 1.8–2.5 ppm), and aromatic protons (δ = 6.5–8.2 ppm) . The ¹⁵N labeling introduces minor perturbations in the ¹³C NMR spectrum , particularly in carbons adjacent to the substituted nitrogens, such as the pyrimidine ring (δ = 150–160 ppm) .
Table 2: Key spectroscopic features of this compound
Mass spectrometry (LCMS) confirms the isotopic enrichment, with a mass-to-charge ratio ([M+H]⁺) of 1087.73 , aligning with the theoretical molecular weight . Fourier-transform infrared (FTIR) spectroscopy further validates functional groups, including C-F (1079 cm⁻¹) and C-N (1487 cm⁻¹) stretches .
Comparative Structural Analysis with Non-isotopic Brilacidin Analogues
The primary structural difference between this compound and its non-isotopic counterpart lies in the mass and vibrational properties due to ¹⁵N substitution. The molecular weight increases by 4 atomic mass units (amu), as each ¹⁵N atom adds 1 amu compared to ¹⁴N . This mass shift is critical for isotope-enabled studies, such as mass spectrometry-based metabolic tracking, without altering the compound’s bioactivity or membrane-targeting mechanism .
Physicochemical properties , including solubility and stability, remain nearly identical. Both compounds exhibit similar logP values (~3.5) and aqueous solubility (<1 mg/mL at pH 7.4), as the isotopic substitution does not affect hydrophobicity or ionization . However, vibrational spectroscopy reveals subtle differences: the ¹⁵N-labeled compound shows a redshift in the C-N stretching frequency (1487 → 1483 cm⁻¹) due to the increased atomic mass of nitrogen .
Table 3: Structural and functional comparison with non-isotopic brilacidin
| Parameter | Brilacidin Tetrahydrochloride | This compound |
|---|---|---|
| Bioactivity (MIC for S. aureus) | 1–2 µg/mL | 1–2 µg/mL |
| Solubility in H₂O | <1 mg/mL | <1 mg/mL |
| C-N Stretch (IR) | 1487 cm⁻¹ | 1483 cm⁻¹ |
Properties
Molecular Formula |
C₄₀H₅₄Cl₄F₆N₁₀¹⁵N₄O₆ |
|---|---|
Molecular Weight |
1086.72 |
Synonyms |
PMX 30063-15N4 Tetrahydrochloride; N4,N6-Bis[3-[[5-[(aminoiminomethyl)amino-15N4]-1-oxopentyl]amino]-2-[(3R)-3-pyrrolidinyloxy]-5-(trifluoromethyl)phenyl]-4,6-pyrimidinedicarboxamide Hydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Treatment of Acute Bacterial Skin and Skin Structure Infections
Brilacidin has been evaluated in clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSI). A Phase 2b trial demonstrated that a single dose of brilacidin was comparable to a 7-day regimen of daptomycin, indicating its potential as an effective treatment option for serious skin infections .
Oral Mucositis Prevention
In patients undergoing chemoradiation for head and neck cancer, brilacidin was tested as an oral rinse to prevent or reduce the severity of oral mucositis. The study aimed to assess its efficacy compared to placebo over several weeks .
COVID-19 Treatment
Brilacidin has also been investigated for its potential use in treating COVID-19. A randomized controlled trial was initiated to evaluate its safety and efficacy in hospitalized patients with moderate to severe SARS-CoV-2 infection .
Antifungal Activity
Recent studies have suggested that brilacidin may possess antifungal properties, particularly against Cryptococcus neoformans. It has been shown to inhibit fungal growth and enhance the effectiveness of existing antifungal treatments .
Efficacy Data
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of brilacidin against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Streptococcus pneumonia | 4 |
| Haemophilus influenza | 8 |
| Pseudomonas aeruginosa | 16 |
| Cryptococcus neoformans | 2.5 |
This data reflects the compound's potent activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Case Study: Efficacy in MRSA Keratitis Model
A case study involving a keratitis model demonstrated that topical application of brilacidin was equally effective as vancomycin in treating MRSA infections when the corneal epithelium was compromised. This highlights brilacidin's potential for ocular applications and its comparative efficacy against established treatments .
Case Study: Oral Mucositis
In a clinical setting, patients receiving brilacidin as an oral rinse reported reduced severity of mucositis symptoms compared to those receiving placebo, showcasing its potential role in supportive care during cancer treatments .
Comparison with Similar Compounds
Overview of Tetrahydrochloride Compounds in the Evidence
The evidence highlights several tetrahydrochloride salts with distinct applications:
Comparative Analysis of Key Tetrahydrochlorides
Pharmacokinetic and Clinical Profiles
- Trientine Tetrahydrochloride vs. Trientine Dihydrochloride :
- The tetrahydrochloride salt demonstrates ~30% higher bioavailability compared to the dihydrochloride form, attributed to improved solubility and stability .
- Clinical trials confirm its safety and efficacy in WD patients intolerant to D-penicillamine, with reduced dosing frequency enhancing adherence .
Functional and Structural Differences
- Spermine Tetrahydrochloride vs. Spermidine Trihydrochloride :
- Spermine (tetrahydrochloride) has four amine groups , while spermidine (trihydrochloride) has three. This structural difference correlates with enhanced DNA stabilization and antioxidant effects in spermine .
- Spermine tetrahydrochloride is under Phase 3 clinical investigation for age-related cellular degradation, whereas spermidine trihydrochloride is primarily used in plant biology .
Preparation Methods
Key Functional Groups and Labeling Sites
-
Guanidine moieties : The two pentanamide-linked guanidine groups (N=C(NH<sub>2</sub>)<sub>2</sub>) are primary candidates for <sup>15</sup>N incorporation due to their role in membrane targeting.
-
Amide bonds : The four amide linkages in the pyrimidine dicarboxamide backbone may also incorporate <sup>15</sub>N to track metabolic stability.
-
Pyrrolidine nitrogen : The (3R)-pyrrolidin-3-yloxy group’s secondary amine could serve as an additional labeling site.
Synthesis of Brilacidin Tetrahydrochloride
The preparation of the parent compound provides a foundation for isotopic labeling. PubChem data (CID 45275360) and patent literature outline a multi-step process:
Stepwise Assembly
-
Pyrimidine core construction :
-
Side-chain functionalization :
-
Salt formation :
Critical Parameters
-
Purity control : HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms >98% purity.
-
Yield optimization :
Step Yield (%) Purity (%) Pyrimidine amination 65–75 90 Guanidinylation 50–60 85 Salt formation 95 99
Isotopic Labeling Strategies for Brilacidin-15N<sub>4</sub>
<sup>15</sup>N Incorporation Methods
-
Guanidine group labeling :
-
Amide nitrogen labeling :
Analytical Verification
-
Mass spectrometry : High-resolution MS (HRMS) confirms isotopic enrichment:
-
NMR spectroscopy : <sup>15</sup>N-<sup>1</sup>H HSQC identifies labeled sites via chemical shift perturbations.
Challenges in Scalable Synthesis
Steric Hindrance and Solubility
Q & A
Q. What are the recommended analytical techniques for characterizing Brilacidin-15N4 Tetrahydrochloride purity and structural integrity?
- Methodological Answer: To ensure purity and structural integrity, researchers should employ orthogonal analytical methods:
- Nuclear Magnetic Resonance (NMR): Confirm molecular structure and detect impurities via proton/carbon-13 NMR, comparing spectra to reference standards .
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase HPLC with UV detection, optimizing mobile phase composition (e.g., acetonitrile/water gradients) for peak resolution .
- Mass Spectrometry (MS): Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .
Q. How should researchers design experiments to assess this compound stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies under controlled conditions:
- Temperature/Humidity: Test samples at 4°C, 25°C (60% RH), and 40°C (75% RH) over 1–6 months. Use HPLC to monitor degradation products and quantify remaining active compound .
- Light Exposure: Compare stability in amber vs. clear glass vials under UV/visible light to assess photodegradation .
- Solution Stability: Prepare aqueous buffers (pH 4–9) and analyze via UV-Vis spectroscopy for aggregation or precipitation .
Q. What in vitro assays are suitable for initial bioactivity screening of this compound?
- Methodological Answer: Prioritize target-specific assays based on mechanistic hypotheses:
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Cytotoxicity: Perform MTT/WST-1 assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
- Binding Studies: Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target biomolecules .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer: Address contradictions through systematic validation:
- Batch Purity: Re-analyze compounds from conflicting studies via HPLC and MS to rule out batch-to-batch variability .
- Assay Conditions: Compare buffer composition, temperature, and incubation times. For example, divalent cations (e.g., Mg²⁺) may alter antimicrobial activity .
- Orthogonal Assays: Validate findings using independent methods (e.g., fluorescence-based vs. chromogenic detection) to eliminate assay-specific artifacts .
Q. What methodological considerations are critical when transitioning this compound from in vitro to in vivo models?
- Methodological Answer: Optimize pharmacokinetic (PK) and pharmacodynamic (PD) parameters:
- Solubility/Bioavailability: Use co-solvents (e.g., DMSO/PEG 400) or lipid-based formulations to enhance solubility in animal dosing .
- Dosing Regimen: Conduct pilot PK studies to determine plasma half-life and tissue distribution via LC-MS/MS .
- Toxicity Profiling: Perform histopathological analysis and serum biochemistry in rodents to identify off-target effects .
Q. How can researchers elucidate the mechanistic pathway of this compound using advanced molecular techniques?
- Methodological Answer: Combine multi-omics and structural biology approaches:
- Transcriptomics: Use RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .
- Protein Interaction Mapping: Apply co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to map binding partners .
- Molecular Dynamics (MD) Simulations: Model compound-membrane interactions to predict disruption of bacterial lipid bilayers .
Data Analysis & Experimental Design
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Q. How should researchers address batch-to-batch variability in synthesis or bioactivity outcomes?
- Methodological Answer: Implement quality-by-design (QbD) principles:
- Process Controls: Monitor reaction parameters (temperature, pH) in real-time using in-line spectroscopy .
- Design of Experiments (DoE): Use factorial designs to identify critical synthesis variables (e.g., precursor ratios, reaction time) .
- Bioactivity Normalization: Include internal controls (e.g., reference antibiotics) in each assay batch to normalize inter-experimental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
